N-环丙基-2-(呋喃-2-基)-4-(苯磺酰基)恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

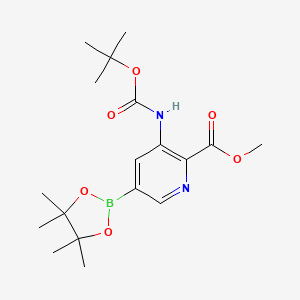

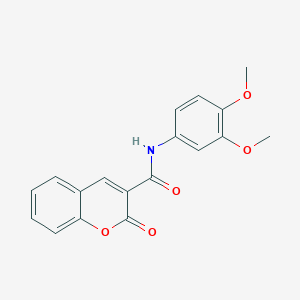

N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine is a compound that appears to be related to a class of organic molecules that are characterized by the presence of a furan ring, an oxazole moiety, and a sulfonyl group. These structural features are often found in molecules with potential pharmacological activities. The compound is not directly mentioned in the provided papers, but its structure suggests that it may be synthesized through methods similar to those described for related compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of cyclopropyl groups and furan rings. In the first paper, cyclopropyldiphenylsulfonium salt is used as a ylide precursor in the Cu-catalyzed allylation of amines, leading to N-allylated products . Although the exact synthesis of N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine is not detailed, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine would include a cyclopropyl group attached to an amine, a furan ring, and a phenylsulfonyl group attached to an oxazole ring. The spatial arrangement of these groups and the electronic interactions between them would influence the compound's reactivity and potential biological activity. The presence of the oxazole ring, in particular, is noteworthy as it is a heterocyclic moiety that can contribute to the compound's binding affinity to biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds with cyclopropyl groups and furan rings can be quite diverse. The cyclopropyl group can participate in ring-opening reactions, which can be useful in further chemical modifications. The furan ring can undergo electrophilic substitution reactions due to the electron-rich nature of the oxygen-containing five-membered ring. The phenylsulfonyl group is a good leaving group, which can be exploited in nucleophilic substitution reactions. The oxazole ring can also engage in various chemical transformations, including nucleophilic and electrophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine would be influenced by its functional groups. The compound is likely to be solid at room temperature, with a melting point that could be predicted based on the known properties of similar compounds. Its solubility in organic solvents and water would depend on the balance between the polar and nonpolar regions of the molecule. The presence of the sulfonyl group could increase its acidity, making it more soluble in basic solutions. The compound's stability would be influenced by the reactivity of the cyclopropyl group and the susceptibility of the furan ring to oxidation.

Relevant Case Studies

While the provided papers do not mention case studies involving the exact compound , they do provide insights into the potential biological activities of structurally related compounds. The second paper describes the antiallergic activity of a series of compounds that include a furan ring and a cyclopropyl group . These compounds showed potent inhibition of serotonin, histamine, and bradykinin, suggesting that N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine could also possess interesting biological properties worth investigating in a pharmacological context.

科学研究应用

合成和化学性质

一个应用领域涉及新化合物的合成及其化学性质的探索。例如,研究集中在新型抗过敏化合物的开发上,其中类似于 N-环丙基-2-(呋喃-2-基)-4-(苯磺酰基)恶唑-5-胺的衍生物在临床前模型中表现出有效的抗过敏活性(Georgiev 等,1987)。此外,构象受限氨基酸类似物的对映选择性合成的研究利用了相关的结构基序,展示了这些化合物在新合成路线和方法的开发中的重要性(Demir 等,2004)。

生物活性

另一个重要的应用领域是生物活性的探索。该化合物的各种衍生物已被研究其潜在的生物和药理作用。例如,研究已经检查了含有恶唑环的化合物的细胞毒性和潜在的抗癌特性,该环在结构上与 N-环丙基-2-(呋喃-2-基)-4-(苯磺酰基)恶唑-5-胺有关。这些化合物在细胞毒性分析中显示出不同程度的活性,表明它们有可能作为开发新治疗剂的先导(Apostol 等,2019)。

材料科学

在材料科学中,N-环丙基-2-(呋喃-2-基)-4-(苯磺酰基)恶唑-5-胺等化合物的独特结构特征已在合成新材料中得到应用。例如,衍生物已被用作复杂杂环结构合成的中间体,其应用范围从有机电子学到光子学(Pohmakotr 等,1996)。

属性

IUPAC Name |

4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c19-23(20,12-5-2-1-3-6-12)16-15(17-11-8-9-11)22-14(18-16)13-7-4-10-21-13/h1-7,10-11,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJQMUAGUKZKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)

![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)

![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)